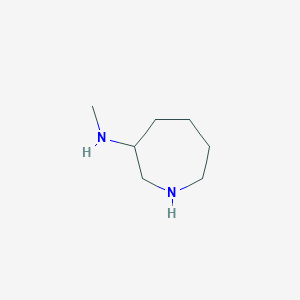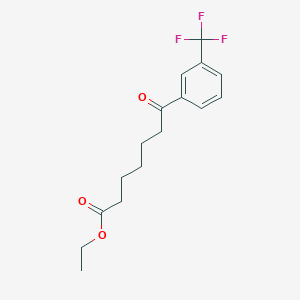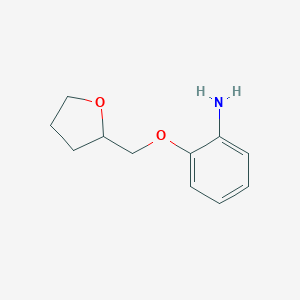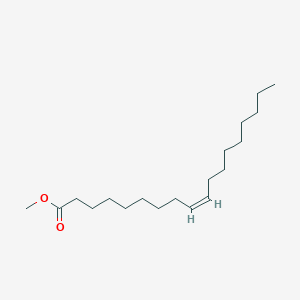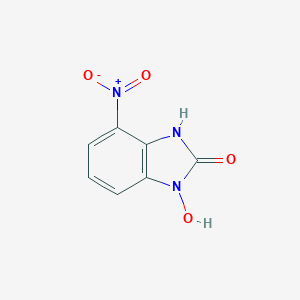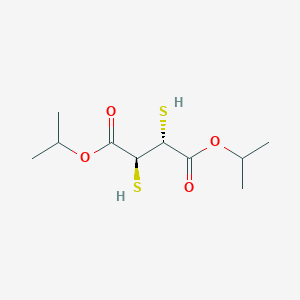
Diisopropyl 2,3-dimercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 2,3-dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research due to its ability to bind with heavy metals and other toxic substances. DIDS has been found to be effective in treating heavy metal poisoning, such as lead and mercury, as well as in the treatment of certain types of cancer.
Wirkmechanismus
Diisopropyl 2,3-dimercaptosuccinate works by binding to heavy metals and other toxic substances, forming a complex that is then excreted from the body. It has been found to be effective in treating heavy metal poisoning by reducing the amount of toxic substances in the body. Diisopropyl 2,3-dimercaptosuccinate has also been found to inhibit the activity of certain ion channels and transporters, which has led to its use in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
Diisopropyl 2,3-dimercaptosuccinate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and transporters, which has led to its use in the treatment of cystic fibrosis. Diisopropyl 2,3-dimercaptosuccinate has also been found to have anti-tumor effects, and has been used in the treatment of certain types of cancer. Additionally, Diisopropyl 2,3-dimercaptosuccinate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diisopropyl 2,3-dimercaptosuccinate in lab experiments is its ability to chelate heavy metals and other toxic substances, which can be useful in studying the effects of these substances on biological systems. Additionally, Diisopropyl 2,3-dimercaptosuccinate has been found to inhibit the activity of certain ion channels and transporters, which can be useful in studying these systems. However, one limitation of using Diisopropyl 2,3-dimercaptosuccinate in lab experiments is that it can be difficult to work with due to its toxicity.
Zukünftige Richtungen
There are a number of future directions for the use of Diisopropyl 2,3-dimercaptosuccinate in scientific research. One area of research is in the treatment of cystic fibrosis, where Diisopropyl 2,3-dimercaptosuccinate has been found to inhibit the activity of certain ion channels and transporters. Additionally, Diisopropyl 2,3-dimercaptosuccinate may have potential in the treatment of other diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of Diisopropyl 2,3-dimercaptosuccinate in these areas.
Conclusion:
Diisopropyl 2,3-dimercaptosuccinate is a chelating agent that has been widely used in scientific research due to its ability to bind with heavy metals and other toxic substances. It has been found to be effective in treating heavy metal poisoning, such as lead and mercury, as well as in the treatment of certain types of cancer. Diisopropyl 2,3-dimercaptosuccinate has also been used in the study of ion channels and transporters, as well as in the treatment of cystic fibrosis. While there are limitations to using Diisopropyl 2,3-dimercaptosuccinate in lab experiments, its potential in the treatment of certain diseases makes it an important area of research for the future.
Synthesemethoden
Diisopropyl 2,3-dimercaptosuccinate is synthesized through the reaction of diisopropyl malonate with thionyl chloride, followed by the addition of sodium 2,3-dimercapto-1-propanesulfonate. The resulting compound is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 2,3-dimercaptosuccinate has been extensively studied for its ability to chelate heavy metals and other toxic substances. It has been found to be effective in treating heavy metal poisoning, such as lead and mercury, and in the treatment of certain types of cancer. Diisopropyl 2,3-dimercaptosuccinate has also been used in the study of ion channels and transporters, as well as in the treatment of cystic fibrosis.
Eigenschaften
CAS-Nummer |
118311-05-0 |
|---|---|
Produktname |
Diisopropyl 2,3-dimercaptosuccinate |
Molekularformel |
C10H18O4S2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |
InChI-Schlüssel |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |
SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Kanonische SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Synonyme |
diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
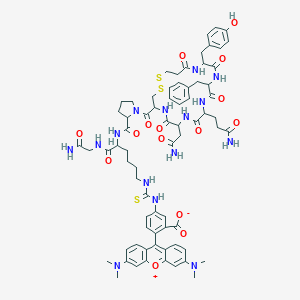
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)

